Thiophene-2-sulfonyl bromide

Catalog No.
S3123874
CAS No.
52259-99-1
M.F
C4H3BrO2S2
M. Wt
227.09
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiophene-2-sulfonyl bromide

CAS Number

52259-99-1

Product Name

Thiophene-2-sulfonyl bromide

IUPAC Name

thiophene-2-sulfonyl bromide

Molecular Formula

C4H3BrO2S2

Molecular Weight

227.09

InChI

InChI=1S/C4H3BrO2S2/c5-9(6,7)4-2-1-3-8-4/h1-3H

InChI Key

RBCGPQXKTYHYQU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)S(=O)(=O)Br

Solubility

not available

Thiophene-2-sulfonyl bromide is an organic compound characterized by the presence of a thiophene ring substituted with a sulfonyl bromide group. This compound has the molecular formula C4_4H4_4BrO2_2S and is known for its unique chemical properties attributed to the thiophene structure, which consists of a five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl group (-SO2_2Br) enhances its reactivity, making it valuable in various chemical applications.

Due to the electrophilic nature of the sulfonyl bromide group. Notably, it can undergo nucleophilic substitution reactions where nucleophiles attack the sulfur atom, leading to the formation of sulfonamides or other derivatives. It has been shown to react with primary alkenes, facilitating the formation of new carbon-sulfur bonds, which is significant for synthetic organic chemistry . Furthermore, it can participate in coupling reactions with amines and hydrazines, yielding a variety of functionalized products .

Thiophene-2-sulfonyl bromide exhibits notable biological activity, particularly as an antimicrobial agent. It has been reported to inhibit bacterial growth, making it potentially useful in medicinal chemistry for developing new antibiotics or treatments for skin infections . The compound's ability to interact with biological systems highlights its relevance in pharmacology and therapeutic applications.

The synthesis of thiophene-2-sulfonyl bromide can be achieved through several methods:

  • Halogenation of Thiophene: A common approach involves the bromination of thiophene using bromine or brominating agents in the presence of sulfonyl chlorides. This method typically requires controlled conditions to achieve high yields while minimizing side reactions.
  • Sulfonation Reactions: Thiophene can be sulfonated using sulfur trioxide or chlorosulfonic acid followed by bromination to yield thiophene-2-sulfonyl bromide. This two-step process allows for selective functionalization at the desired position on the thiophene ring.
  • Direct Synthesis from Thiophene: Recent methodologies also explore direct synthesis routes that utilize thiophene and sulfonyl halides under mild conditions, which can enhance yield and reduce by-products .

Thiophene-2-sulfonyl bromide finds applications across various fields:

  • Medicinal Chemistry: Due to its antimicrobial properties, it is explored as a lead compound for developing new antibiotics.
  • Organic Synthesis: It serves as a versatile building block in synthesizing more complex molecules, particularly in creating sulfonamides and other functionalized compounds.
  • Material Science: Its unique electronic properties make it suitable for applications in organic electronics and polymer chemistry.

Research into the interactions of thiophene-2-sulfonyl bromide with biological targets has revealed its potential as a pharmacological agent. Studies indicate that it can interact with enzymes and receptors involved in bacterial cell wall synthesis, contributing to its antimicrobial effects . Additionally, its reactivity profile suggests possible interactions with various nucleophiles, leading to diverse chemical transformations that could be exploited in drug design.

Thiophene-2-sulfonyl bromide shares structural similarities with other sulfonyl halides and thiophenes but exhibits unique reactivity due to its specific substituents. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Thiophene-2-sulfonyl chlorideSulfonyl halideMore stable than bromide; used in similar reactions
Thiophene-3-sulfonyl chlorideSulfonyl halideDifferent substitution pattern affects reactivity
Benzene sulfonyl bromideAromatic sulfonyl halideExhibits different reactivity due to aromaticity
Pentafluorobenzenesulfonyl bromideHighly fluorinated sulfonylIncreased electrophilicity due to fluorine atoms

Thiophene-2-sulfonyl bromide stands out due to its balance between stability and reactivity, making it a valuable compound in both synthetic and medicinal chemistry contexts. Its specific interactions and reactions distinguish it from other similar compounds, providing unique opportunities for research and application.

XLogP3

1.3

Wikipedia

Thiophene-2-sulfonyl bromide

Dates

Modify: 2023-07-25

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